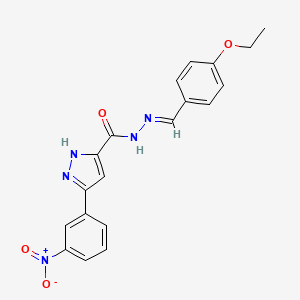

N'-(4-Ethoxybenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide

Description

N'-(4-Ethoxybenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide is a pyrazole-carbohydrazide derivative characterized by a 3-nitrophenyl group at the pyrazole C3 position and a 4-ethoxy-substituted benzylidene moiety at the hydrazide terminus.

Properties

CAS No. |

302918-34-9 |

|---|---|

Molecular Formula |

C19H17N5O4 |

Molecular Weight |

379.4 g/mol |

IUPAC Name |

N-[(E)-(4-ethoxyphenyl)methylideneamino]-3-(3-nitrophenyl)-1H-pyrazole-5-carboxamide |

InChI |

InChI=1S/C19H17N5O4/c1-2-28-16-8-6-13(7-9-16)12-20-23-19(25)18-11-17(21-22-18)14-4-3-5-15(10-14)24(26)27/h3-12H,2H2,1H3,(H,21,22)(H,23,25)/b20-12+ |

InChI Key |

ZOLJRGAWHPXTNO-UDWIEESQSA-N |

Isomeric SMILES |

CCOC1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC(=CC=C3)[N+](=O)[O-] |

Canonical SMILES |

CCOC1=CC=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC(=CC=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Biological Activity

N'-(4-Ethoxybenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, including its anti-inflammatory and anticancer effects, synthesis, and structure-activity relationship.

Chemical Structure and Properties

The compound has the molecular formula , featuring a pyrazole ring, an ethoxybenzylidene moiety, and a nitrophenyl group. These structural components contribute to its unique chemical properties and biological activities.

| Property | Details |

|---|---|

| Molecular Formula | C₁₉H₁₇N₅O₄ |

| Molecular Weight | 359.37 g/mol |

| Functional Groups | Ethoxy, Nitro, Pyrazole |

Synthesis

The synthesis of this compound typically involves multi-step reactions including condensation reactions between hydrazine derivatives and appropriate aldehydes or ketones. The reaction conditions are crucial for the yield and purity of the final product.

Anti-Inflammatory Activity

Research has indicated that this compound exhibits significant anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. A comparative analysis with standard anti-inflammatory drugs demonstrated that this compound achieved up to 85% inhibition at optimal concentrations.

Anticancer Properties

The compound's anticancer potential has been explored in various cancer cell lines. Molecular docking studies suggest that it binds effectively to targets involved in cancer proliferation pathways. In vitro assays revealed that it induces apoptosis in cancer cells through mechanisms involving caspase activation and modulation of Bcl-2 family proteins.

Case Studies

-

In Vitro Study on Anti-Inflammatory Effects :

- Objective : To evaluate the inhibitory effects on cytokine production.

- Method : Human peripheral blood mononuclear cells (PBMCs) were treated with the compound.

- Results : Significant reduction in TNF-α and IL-6 levels was observed, indicating potent anti-inflammatory activity.

-

Anticancer Activity Assessment :

- Objective : To determine cytotoxic effects on cancer cell lines.

- Method : MTT assay was performed on various cancer cell lines (e.g., MCF-7, HeLa).

- Results : IC50 values were calculated, showing promising anticancer activity with selectivity towards malignant cells.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the biological activity of this compound. Variations in substituents can significantly influence its solubility, binding affinity, and overall efficacy.

| Compound Variation | Biological Activity Impact |

|---|---|

| Ethoxy vs. Methoxy substitution | Ethoxy enhances solubility; methoxy may improve reactivity. |

| Positioning of nitro group | Affects electron density on the aromatic ring, influencing binding interactions. |

Comparison with Similar Compounds

Key Observations :

- Electron Effects: The 3-nitrophenyl group in the target compound introduces strong electron-withdrawing character, likely increasing electrophilicity and reactivity compared to methoxy or dimethylamino analogs .

- Solubility: The ethoxy group in the target compound may enhance solubility in organic solvents compared to chlorinated (E-DPPC) or non-polar methyl (E-MBPC) derivatives .

- HOMO-LUMO Trends: Electron-donating groups (e.g., dimethylamino in E-MABPC) reduce the HOMO-LUMO gap, facilitating charge transfer interactions, whereas electron-withdrawing groups (e.g., nitro in the target compound) may widen this gap .

Spectroscopic and Crystallographic Comparisons

- IR Spectroscopy: The target compound’s nitro group is expected to exhibit strong absorption bands near 1520 cm⁻¹ (asymmetric NO₂ stretch) and 1350 cm⁻¹ (symmetric NO₂ stretch), distinct from the C–O–C stretching (~1250 cm⁻¹) in methoxy analogs like E-MBPC .

- NMR Shifts: The 3-nitrophenyl moiety in the target compound would deshield adjacent protons, leading to downfield shifts in ¹H NMR (e.g., aromatic protons at δ 8.0–8.5 ppm) compared to upfield shifts in dimethylamino derivatives (δ 6.5–7.5 ppm) .

- Crystal Packing : Analogous compounds, such as E-MBPC, form intermolecular N–H···O and C–H···π interactions, whereas chlorinated derivatives like E-DPPC exhibit halogen-mediated packing . The ethoxy group in the target compound may promote C–H···O interactions, as seen in related structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.